Cas no 1017192-35-6 (N-(2-phenylethyl)-2-(N-propyl-2-phenylethenesulfonamido)acetamide)

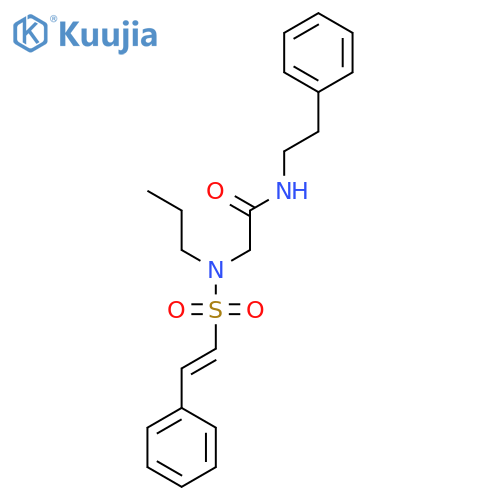

1017192-35-6 structure

商品名:N-(2-phenylethyl)-2-(N-propyl-2-phenylethenesulfonamido)acetamide

N-(2-phenylethyl)-2-(N-propyl-2-phenylethenesulfonamido)acetamide 化学的及び物理的性質

名前と識別子

-

- EN300-26582428

- Z26112620

- N-(2-phenylethyl)-2-(N-propyl-2-phenylethenesulfonamido)acetamide

- 1017192-35-6

-

- インチ: 1S/C21H26N2O3S/c1-2-16-23(27(25,26)17-14-20-11-7-4-8-12-20)18-21(24)22-15-13-19-9-5-3-6-10-19/h3-12,14,17H,2,13,15-16,18H2,1H3,(H,22,24)/b17-14+

- InChIKey: CNJUMTOFKQEVPC-SAPNQHFASA-N

- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N(CC(NCCC1C=CC=CC=1)=O)CCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 386.16641387g/mol

- どういたいしつりょう: 386.16641387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 10

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

N-(2-phenylethyl)-2-(N-propyl-2-phenylethenesulfonamido)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26582428-0.05g |

N-(2-phenylethyl)-2-(N-propyl-2-phenylethenesulfonamido)acetamide |

1017192-35-6 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(2-phenylethyl)-2-(N-propyl-2-phenylethenesulfonamido)acetamide 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

1017192-35-6 (N-(2-phenylethyl)-2-(N-propyl-2-phenylethenesulfonamido)acetamide) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量